molecular formula C20H15N3O4 B303105 N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

カタログ番号 B303105
分子量: 361.3 g/mol
InChIキー: MIGLUCRDIQGSQM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MI-773, is a small molecule inhibitor of the p53-MDM2 interaction. It has been identified as a potential anti-cancer drug due to its ability to restore p53 function in cancer cells.

作用機序

N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide works by binding to the MDM2 protein, which is responsible for inhibiting the activity of the tumor suppressor protein p53. By inhibiting the MDM2-p53 interaction, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide allows p53 to function normally, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in cancers that have lost the function of p53, which is a common occurrence in many types of cancer.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses. However, its long-term effects on normal cells and tissues are still unknown. In addition, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been found to be metabolized by the liver, which may affect its bioavailability and efficacy.

実験室実験の利点と制限

One of the main advantages of N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is its specificity for the MDM2-p53 interaction, which makes it a valuable tool for studying the role of p53 in cancer biology. N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide can also be used to test the efficacy of other anti-cancer drugs in combination therapy. However, one limitation of N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

将来の方向性

There are several future directions for the development of N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide as an anti-cancer drug. One area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide. This could help to personalize treatment strategies and improve patient outcomes. Another direction is the optimization of the synthesis method to improve the yield and purity of N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide. This could make the drug more accessible for clinical use. Finally, the development of N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide analogs with improved pharmacokinetic properties and efficacy is an active area of research.
In conclusion, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is a promising anti-cancer drug that has shown efficacy in preclinical models of cancer. Its specificity for the MDM2-p53 interaction makes it a valuable tool for studying the role of p53 in cancer biology. However, further research is needed to fully understand its biochemical and physiological effects, as well as its potential for clinical use.

合成法

N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is synthesized through a multi-step process involving the condensation of 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid with 5-methyl-3-isoxazolecarboxylic acid, followed by a series of chemical reactions including N-alkylation, reduction, and cyclization. The final product is obtained as a white solid with a purity of over 98%.

科学的研究の応用

N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied in preclinical models of cancer. It has shown promising results in inhibiting the growth of various cancer cell lines, including those resistant to chemotherapy. N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to induce apoptosis (cell death) in cancer cells, while sparing normal cells. In addition, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been found to synergize with other anti-cancer drugs, such as cisplatin and doxorubicin, to enhance their efficacy.

特性

製品名

N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

分子式

C20H15N3O4

分子量

361.3 g/mol

IUPAC名

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C20H15N3O4/c1-11-3-6-14(7-4-11)23-19(25)15-8-5-13(10-16(15)20(23)26)18(24)21-17-9-12(2)27-22-17/h3-10H,1-2H3,(H,21,22,24)

InChIキー

MIGLUCRDIQGSQM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NOC(=C4)C

正規SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NOC(=C4)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。